molecular formula C12H2Br4O3 B14673340 4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione CAS No. 42715-48-0

4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione

Katalognummer: B14673340
CAS-Nummer: 42715-48-0
Molekulargewicht: 513.76 g/mol
InChI-Schlüssel: PLRDNMNVEPMOGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione is a brominated derivative of naphthofuran, characterized by the presence of four bromine atoms at positions 4, 5, 6, and 7 on the naphtho[2,3-c]furan-1,3-dione structure. This compound is known for its high molecular weight and significant bromine content, making it a valuable compound in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced bromination techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various brominated or oxidized products .

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content and specific reactivity make it valuable in applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

42715-48-0

Molekularformel

C12H2Br4O3

Molekulargewicht

513.76 g/mol

IUPAC-Name

4,5,6,7-tetrabromobenzo[f][2]benzofuran-1,3-dione

InChI

InChI=1S/C12H2Br4O3/c13-5-2-3-1-4-7(12(18)19-11(4)17)9(15)6(3)10(16)8(5)14/h1-2H

InChI-Schlüssel

PLRDNMNVEPMOGB-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=C(C(=C(C2=C(C3=C1C(=O)OC3=O)Br)Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.